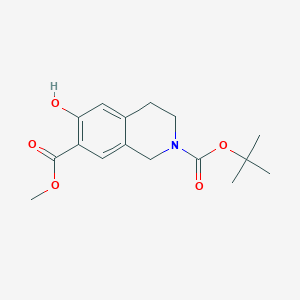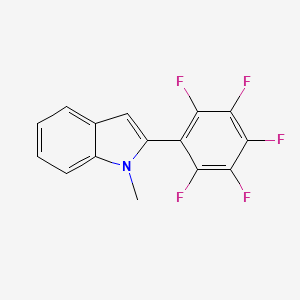
1-Methyl-2-(perfluorophenyl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(perfluorophenyl)indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The unique structure of this compound, which includes a perfluorophenyl group, imparts distinct chemical and physical properties, making it a compound of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(perfluorophenyl)indole typically involves the reaction of 1-methylindole with a perfluorophenyl halide under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 1-methylindole with perfluorophenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-(perfluorophenyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole oxides.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(perfluorophenyl)indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(perfluorophenyl)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, its fluorinated phenyl group can enhance its binding affinity and selectivity for certain targets .
Vergleich Mit ähnlichen Verbindungen
1-Methylindole: Lacks the perfluorophenyl group, resulting in different chemical properties and reactivity.
2-Phenylindole: Contains a phenyl group instead of a perfluorophenyl group, leading to variations in biological activity and applications.
1-Methyl-2-(trifluoromethyl)indole: Features a trifluoromethyl group, which imparts different electronic and steric effects compared to the perfluorophenyl group.
Uniqueness: 1-Methyl-2-(perfluorophenyl)indole is unique due to its perfluorophenyl group, which enhances its chemical stability, lipophilicity, and potential biological activity. This distinct structure makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H8F5N |
|---|---|
Molekulargewicht |
297.22 g/mol |
IUPAC-Name |
1-methyl-2-(2,3,4,5,6-pentafluorophenyl)indole |
InChI |
InChI=1S/C15H8F5N/c1-21-8-5-3-2-4-7(8)6-9(21)10-11(16)13(18)15(20)14(19)12(10)17/h2-6H,1H3 |
InChI-Schlüssel |
BEFICOOKQUSSEX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


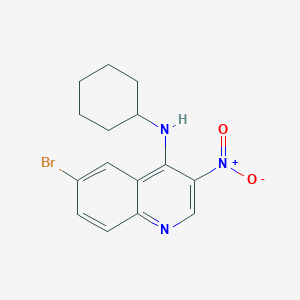
![5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol](/img/structure/B13704694.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane](/img/structure/B13704698.png)
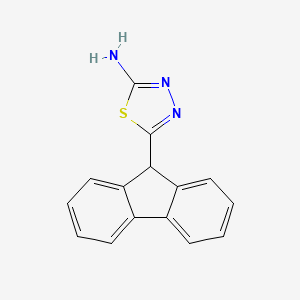
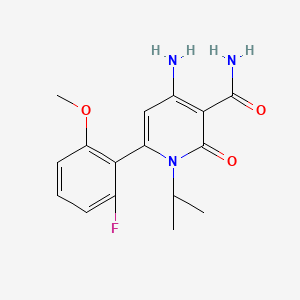

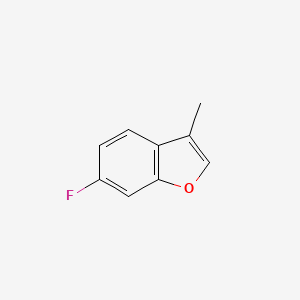
![N,N'-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide](/img/structure/B13704723.png)

![2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B13704733.png)


